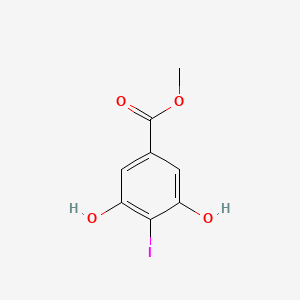

Methyl 3,5-dihydroxy-4-iodobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Halogenated benzoate esters are a broad class of compounds recognized for their diverse applications and reactivity. nih.govresearchgate.net The introduction of halogen atoms to the benzoate structure can significantly alter the molecule's electronic properties, reactivity, and biological activity. nih.gov Benzoic acid and its esters are naturally present in many plants and serve as precursors in the biosynthesis of numerous secondary metabolites. wikipedia.org In synthetic chemistry, the ester group can be formed through methods like the Fischer esterification of the corresponding carboxylic acid with an alcohol. wikipedia.org

The halogen atom, in this case, iodine, serves as a reactive handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in various coupling reactions. wikipedia.orgnih.gov This reactivity is fundamental to constructing more complex molecular architectures. Furthermore, halogenation can influence the biological properties of benzoate derivatives, with studies showing that the addition of a halogenated benzoyl group can enhance the antifungal activity of natural products. nih.gov

Significance as a Chemical Intermediate in Advanced Organic Synthesis

The true value of Methyl 3,5-dihydroxy-4-iodobenzoate lies in its role as a chemical intermediate. Its multifunctional nature allows for a variety of selective chemical transformations. The synthesis of this compound would likely start from Methyl 3,5-dihydroxybenzoate (B8624769), which can be prepared via acid-catalyzed esterification of 3,5-dihydroxybenzoic acid. google.comnih.gov The subsequent step would be the regioselective iodination of the aromatic ring.

The aryl-iodide functionality is particularly valuable for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. wikipedia.orgnih.gov These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. The hydroxyl groups on the ring can be used for further functionalization, such as ether or ester formation, or can influence the regioselectivity of subsequent reactions. The methyl ester group can be hydrolyzed back to a carboxylic acid or converted to an amide. wikipedia.org This array of reactive sites makes the compound a versatile node for the assembly of elaborate target molecules.

Overview of Contemporary Research Directions and Potential Applications

While specific research focused solely on this compound is not extensively documented in mainstream literature, its structural motifs point toward several promising research directions.

Medicinal Chemistry: Dihydroxybenzoic acid derivatives are explored for their antioxidant, bio-metal chelating, and enzyme-inhibiting properties. researchgate.net The presence of iodine could be exploited for developing radiolabeled imaging agents or for enhancing biological activity through halogen bonding interactions.

Materials Science: Benzoate esters are used in various materials. researchgate.net The potential for this compound to be polymerized, either through its hydroxyl groups or after conversion of the ester to another functional group, opens avenues for creating new biodegradable polymers or functional materials. mdpi.comresearchgate.net The rigid, functionalized aromatic core is a desirable feature in the design of liquid crystals and other advanced materials.

Agrochemicals: Halogenated organic compounds are a staple in the agrochemical industry. The structural features of this compound could serve as a scaffold for new herbicides or fungicides. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dihydroxy-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONSJSAOECUWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669828 | |

| Record name | Methyl 3,5-dihydroxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-02-7 | |

| Record name | Methyl 3,5-dihydroxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Dihydroxy 4 Iodobenzoate

Precursor Synthesis and Functionalization Strategies

The primary route to methyl 3,5-dihydroxy-4-iodobenzoate commences with the synthesis of its non-iodinated precursor, methyl 3,5-dihydroxybenzoate (B8624769). This initial step is foundational for the subsequent introduction of the iodine atom at the desired position on the aromatic ring.

Synthesis from 3,5-Dihydroxybenzoic Acid

The synthesis of the precursor, methyl 3,5-dihydroxybenzoate, is commonly achieved through the esterification of 3,5-dihydroxybenzoic acid. A widely employed method is the Fischer esterification, which involves reacting 3,5-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the methyl ester. The use of an excess of methanol can also be employed to favor product formation. Following the reaction, the crude product is often purified by recrystallization to obtain methyl 3,5-dihydroxybenzoate in good yield and purity.

Regioselective Iodination Techniques (e.g., N-Iodosuccinimide mediated)

The introduction of an iodine atom onto the aromatic ring of methyl 3,5-dihydroxybenzoate requires a regioselective iodination method. The directing effects of the two hydroxyl groups and the methyl ester group on the aromatic ring play a critical role in determining the position of iodination. The hydroxyl groups are strongly activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. In the case of methyl 3,5-dihydroxybenzoate, the position C-4 is ortho to one hydroxyl group and para to the other, making it the most activated and sterically accessible site for electrophilic substitution.

A common and effective reagent for this transformation is N-Iodosuccinimide (NIS). organic-chemistry.orgresearchgate.netresearchgate.net NIS is a mild and selective iodinating agent that can be used under various conditions. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the choice of solvent and the presence of a catalyst. For instance, the use of an acid catalyst, such as trifluoroacetic acid, can enhance the electrophilicity of the iodine species generated from NIS, thereby facilitating the iodination of the electron-rich aromatic ring. organic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the iodonium (B1229267) ion (I+) generated from NIS attacks the electron-rich C-4 position of the methyl 3,5-dihydroxybenzoate ring.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include the choice of iodinating agent, catalyst, solvent, reaction temperature, and reaction time.

Table 1: Factors Affecting the Synthesis of this compound

| Parameter | Influence on Reaction | Optimization Considerations |

| Iodinating Agent | The reactivity and selectivity of the iodination reaction are determined by the choice of reagent. | N-Iodosuccinimide is often preferred due to its mildness and high regioselectivity. Other reagents like iodine monochloride could also be considered, but may lead to different selectivity and byproducts. |

| Catalyst | Acid catalysts can activate the iodinating agent, increasing the reaction rate. | The concentration and type of acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) need to be carefully controlled to avoid side reactions such as etherification or decomposition of the starting material. |

| Solvent | The solvent can affect the solubility of reactants and influence the reaction pathway and regioselectivity. | A range of solvents from polar aprotic (e.g., acetonitrile, DMF) to non-polar (e.g., dichloromethane) should be screened to find the optimal medium that maximizes yield and minimizes byproduct formation. |

| Temperature | Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote the formation of undesired byproducts. | The temperature should be optimized to achieve a reasonable reaction rate while maintaining high selectivity for the desired 4-iodo isomer. Room temperature or slightly elevated temperatures are often a good starting point. |

| Reaction Time | Sufficient reaction time is necessary for the reaction to go to completion. | The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time that maximizes the yield of the product without significant degradation. |

Systematic studies involving the variation of these parameters are essential to establish the optimal conditions for the synthesis, leading to higher yields and purity of this compound. jopcr.com

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. For the iodination of phenolic compounds, several novel and green approaches have emerged that offer potential advantages over traditional methods.

The development of greener reaction media is another important aspect of sustainable chemistry. The use of water or other environmentally benign solvents in place of hazardous organic solvents is highly desirable. Research into performing iodination reactions in aqueous media or under solvent-free conditions is an active area of investigation. nih.gov

Furthermore, the exploration of alternative catalytic systems is a key focus. This includes the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, thus minimizing waste. Enzymatic catalysis, using for instance haloperoxidases, represents another green alternative that can offer high selectivity under mild reaction conditions.

The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are guiding the development of new synthetic routes to this compound and other valuable chemical compounds. organic-chemistry.org

Derivatization and Analog Synthesis of Methyl 3,5 Dihydroxy 4 Iodobenzoate

Esterification and Etherification Reactions of Hydroxyl Groups

The two hydroxyl groups on the aromatic ring of methyl 3,5-dihydroxy-4-iodobenzoate are primary sites for derivatization through esterification and etherification reactions. These transformations allow for the introduction of a wide range of functional groups, thereby modifying the molecule's physical and chemical properties.

O-alkylation of the hydroxyl groups is a common strategy to produce ether derivatives. This can be achieved using various alkylating agents in the presence of a base.

Methylation: The hydroxyl groups can be methylated to form methyl 3,5-dimethoxy-4-iodobenzoate. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972). google.comchemicalbook.com

Cyclohexylmethylation: In a documented synthesis, the bis-O-alkylation of methyl 3,5-dihydroxybenzoate (B8624769) with (bromomethyl)cyclohexane (B57075) was explored. fordham.edu Initial attempts using potassium carbonate and 18-crown-6 (B118740) in acetone at 60 °C were not successful in achieving di-alkylation. fordham.edu However, changing the solvent to dimethylformamide (DMF) at 60 °C resulted in the formation of both mono-O-alkylated and di-O-alkylated products. fordham.edu Optimized conditions for the di-O-alkylated product involved reacting methyl 3,5-dihydroxybenzoate with 2.1 equivalents of (bromomethyl)cyclohexane and 2.0 equivalents of potassium carbonate in anhydrous DMF at 80 °C for 3 hours. fordham.edu This process yielded a mixture that, after purification, provided the desired bis(cyclohexylmethyl) ether. fordham.edu

A study on the chemoselective O-alkylation of similar phenolic compounds highlights that direct alkylation can yield derivatives in high yields (70-98%). nih.gov

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Dimethyl sulfate | Potassium carbonate | Acetone | 60 | Methyl 3,5-dimethoxybenzoate (B1226732) | 97.1 | chemicalbook.com |

| (Bromomethyl)cyclohexane | Potassium carbonate | DMF | 80 | Mono- and Di-O-alkylated products | 49 (overall for di-alkylated) | fordham.edu |

The formation of methoxybenzoate analogs is a key transformation. For instance, methyl 3,5-dimethoxybenzoate can be synthesized from 3,5-dihydroxybenzoic acid by reaction with methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid, followed by purification. google.com Another route involves the reaction of 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of Cu₂O to yield 4-amino-3,5-dimethoxybenzoic acid, which is then methylated with dimethyl sulfate. google.com The synthesis of methyl 3,4-dimethoxybenzoate has been achieved through the esterification of veratric acid with methanol using dicyclohexylcarbodiimide (B1669883) as a catalyst. google.com

The synthesis of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate was accomplished by reacting methyl 4-hydroxy-3,5-dimethoxybenzoate with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone at 70°C for 24 hours, resulting in a 90% yield. researchgate.net

Halogenation Modifications and Subsequent Transformations on the Aromatic Ring

The aromatic ring of benzene (B151609) and its derivatives can undergo halogenation, typically in the presence of a Lewis acid catalyst for substitution reactions. libretexts.orgyoutube.com For instance, the reaction of benzene with chlorine or bromine in the presence of iron or an aluminum halide results in chlorobenzene (B131634) or bromobenzene, respectively. libretexts.org In the case of substituted benzenes like methylbenzene, the position of halogenation is directed by the existing substituent. libretexts.org While specific halogenation reactions on this compound are not detailed in the provided results, the existing iodine atom itself is a key functional group for further transformations.

Integration into Complex Molecular Architectures (e.g., Crown Ethers, Dendrimers, Isobenzofuranones)

The functional groups on this compound make it a suitable building block for constructing more complex molecules.

Crown Ethers: Functionalized crown ethers can be synthesized through templated macrocyclization using pre-functionalized starting materials or by direct functionalization of a pre-formed crown ether. nih.gov For example, d-idose-based monoaza-15-crown-5 lariat (B8276320) ethers have been synthesized from methyl-4,6-O-benzylidene-β-d-galactopyranoside-2,3-ditosylate. mdpi.com

Dendrimers: The ester group of derivatives like bis-O-dialkylated ethers serves as a point for further functionalization, making them novel synthons for creating larger structures such as dendrimers. fordham.edu Palladium complexes of iminophosphines have been incorporated into dendrimers and used as catalysts in Stille coupling reactions. researchgate.net

Isobenzofuranones: Isobenzofuranone derivatives, known for their biological activities, have been isolated from fungi. nih.gov For example, 4,6-dihydroxy-5-methoxy-7-methylphthalide was identified from the fungus Cephalosporium sp.AL031. nih.gov The structural features of this compound could potentially be utilized in the synthesis of novel isobenzofuranone analogs.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., Stille Coupling, Sonogashira Coupling)

The iodine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. uwindsor.ca For example, methyl 2-iodobenzoate (B1229623) can undergo Stille coupling with 2-(tributylstannyl)thiophene. researchgate.net This methodology provides a pathway to introduce various aryl, vinyl, or other organic fragments at the 4-position of the benzoate (B1203000) ring.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netlibretexts.orgorganic-chemistry.org This reaction is a powerful tool for constructing C(sp²)-C(sp) bonds and is widely used in the synthesis of complex molecules. researchgate.netnih.gov Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.orgnih.gov The iodo-substituent on this compound makes it an excellent substrate for Sonogashira coupling, allowing for the introduction of alkyne moieties.

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |

| Stille Coupling | Organotin reagent + Aryl/Vinyl halide | Palladium(0) complex | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; tolerant to many functional groups. | wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium(0) complex + Copper(I) co-catalyst | Forms C(sp²)-C(sp) bonds; mild reaction conditions. | researchgate.netlibretexts.orgorganic-chemistry.org |

Synthesis of Aminated, Boronated, and Other Heteroatom-Containing Derivatives

The versatile structure of this compound allows for the introduction of various heteroatoms.

Aminated Derivatives: Aminated derivatives can potentially be synthesized through nucleophilic aromatic substitution or by coupling reactions. For instance, the synthesis of 5-aminopentyl-dimethylcarbamate has been described, showcasing methods for introducing amino functionalities. researchgate.net

Boronated Derivatives: Boron-containing compounds, such as those with boronic acid or benzoxaborole moieties, are of significant interest in medicinal chemistry. nih.gov The synthesis of benzoxaboroles often involves the in situ generation of an o-(hydroxymethyl)phenylboronic acid which then cyclizes. nih.gov The iodo group on this compound could be converted to a boronic acid or ester via a Miyaura borylation reaction, opening a pathway to a wide range of boronated derivatives.

Other Heteroatom-Containing Derivatives: The reactivity of the hydroxyl and iodo groups allows for the incorporation of other heteroatoms. For example, hydrazide derivatives can be synthesized, such as the reaction of methyl gallate with hydrazine (B178648) monohydrate to form 3,4,5-trihydroxybenzohydrazide. ekb.eg

Spectroscopic Characterization and Structural Elucidation Studies of Methyl 3,5 Dihydroxy 4 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular framework of methyl 3,5-dihydroxy-4-iodobenzoate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR analysis, the number of signals corresponds to the different types of protons, their chemical shifts indicate the electronic environment, the integration values reveal the proton count for each signal, and the splitting patterns (e.g., singlet, doublet) describe neighboring proton interactions. For this compound, the spectra typically show distinct signals for the aromatic protons, the hydroxyl (-OH) protons, and the methyl (-OCH₃) protons. For instance, a ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO) showed a singlet at 6.93 ppm corresponding to the two equivalent aromatic protons, a singlet at 10.52 ppm for the two hydroxyl protons, and a singlet at 3.80 ppm for the three methyl protons. sci-hub.se

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound displays signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. A study using deuterated chloroform (B151607) (CDCl₃) reported signals at 169.9 ppm (C=O), 155.2 ppm (C-OH), 110.1 ppm (aromatic C-H), 80.9 ppm (C-I), and 52.8 ppm (-OCH₃). bris.ac.uk The symmetry of the molecule results in fewer aromatic signals than the total number of aromatic carbons.

The following tables summarize the reported NMR data for this compound in different deuterated solvents.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

|---|---|---|---|---|

| 10.52 | Singlet | 2H | -OH | (CD₃)₂SO |

| 6.93 | Singlet | 2H | Ar-H | (CD₃)₂SO |

| 3.80 | Singlet | 3H | -OCH₃ | (CD₃)₂SO |

| 7.20 | Singlet | 2H | Ar-H | CDCl₃ |

| 6.01 | Singlet | 2H | -OH | CDCl₃ |

Data sourced from references sci-hub.sebris.ac.uk.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

|---|---|---|

| 169.9 | C=O | CDCl₃ |

| 155.2 | C-OH | CDCl₃ |

| 110.1 | Ar-C-H | CDCl₃ |

| 80.9 | C-I | CDCl₃ |

Data sourced from reference bris.ac.uk.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound (C₇H₇IO₄), the theoretical mass is precisely calculated. Experimental HRMS data for the deprotonated molecule [M-H]⁻ showed an observed mass of 292.9315, which is in excellent agreement with the calculated mass of 292.9316. bris.ac.uk This confirmation is critical for verifying the identity of the synthesized product. Low-resolution techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are also used for routine analysis, with one report showing an observed mass of 293.03 for the molecular ion. google.com

The fragmentation pattern observed in the mass spectrum can also offer structural information, although detailed fragmentation analysis for this specific compound is not extensively reported in the cited literature.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Technique |

|---|

Data sourced from reference bris.ac.uk.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to specific bond vibrations.

Key absorptions include a broad band in the region of 3450-3397 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. google.com The stretching vibration of the carbonyl group (C=O) in the methyl ester is also a prominent feature. While not explicitly detailed with a numerical value in the provided sources, it is typically expected to appear around 1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations also contribute to the spectral fingerprint of the molecule. google.com

While IR data is available, specific Raman spectroscopy studies for this compound were not identified in the surveyed literature. Raman spectroscopy would provide complementary vibrational information, particularly for the symmetric vibrations and the carbon-iodine bond.

Infrared (IR) Spectroscopy Data

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

|---|---|---|

| 3450 | - | O-H Stretch |

| 3397 | - | O-H Stretch |

Data sourced from references google.com. Note: Intensity data was not specified in the sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The aromatic ring and carbonyl group in this compound act as chromophores, allowing the molecule to absorb light in the UV region.

Specific UV-Vis absorption spectra detailing λ(max) and molar absorptivity for this compound are not extensively documented in the available literature. However, its UV-absorbing properties are utilized in analytical techniques. For example, in High-Performance Liquid Chromatography (HPLC) analysis, a UV-Vis detector set at wavelengths of 210 nm and 254 nm is used to monitor the compound, confirming that it exhibits significant absorbance in this region of the electromagnetic spectrum.

Advanced Spectroscopic Techniques for Conformational and Configurational Analysis

Beyond basic structural confirmation, advanced spectroscopic techniques can provide deeper insights into the three-dimensional structure and conformation of molecules. For this compound and its derivatives, such methods are crucial for understanding spatial relationships between atoms.

One such technique is Nuclear Overhauser Effect (NOE) NMR spectroscopy. NOE experiments detect the transfer of nuclear spin polarization between spatially close nuclei, providing information about through-space proximity (typically < 5 Å). The availability of NOE NMR spectra for derivatives of this compound has been mentioned, which would be instrumental in confirming the regiochemistry and the spatial orientation of substituents on the aromatic ring. bris.ac.uk

Furthermore, the compound has been isolated as "colourless crystals," which suggests that X-ray crystallography could be a powerful tool for its analysis. sci-hub.se X-ray crystallography provides the definitive, solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound was not detailed in the provided search results, its crystalline nature makes it a suitable candidate for this type of analysis.

Investigative Biological Activities of Methyl 3,5 Dihydroxy 4 Iodobenzoate and Its Synthetic Analogs

Antioxidant Potential and Mechanistic Investigations

While direct studies on the antioxidant capacity of Methyl 3,5-dihydroxy-4-iodobenzoate are limited, research into its structural analogs provides significant insights. The non-iodinated analog, Methyl 3,4-dihydroxybenzoate (MDHB) , has demonstrated notable antioxidant effects. It has been shown to protect granulosa cells from oxidative damage by activating the Nrf2 antioxidant pathway. nih.gov This mechanism involves upregulating the expression of crucial antioxidant enzymes such as SOD1, NQO1, and GCLC. nih.gov

Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , originally identified in the Pacific oyster, has been shown to prevent oxidative stress by scavenging radicals and enhancing the production of antioxidant proteins. nih.govmdpi.com It is recognized as a potent peroxyl radical scavenger. mdpi.com Similarly, Methyl 3,5-dihydroxy-4-methoxybenzoate , isolated from the hemi-parasitic plant Globimetula braunii, has been identified as a natural antioxidant compound. researchgate.net The antioxidant activities of novel synthetic hybrids, such as organodiselenide-tethered methyl anthranilates, have also been reported, with some compounds showing radical scavenging activity comparable to Vitamin C in DPPH and ABTS assays. mdpi.com

Table 1: Antioxidant Activity of this compound Analogs

| Compound | Type of Activity | Key Findings | Source(s) |

|---|---|---|---|

| Methyl 3,4-dihydroxybenzoate (MDHB) | Antioxidant | Protects granulosa cells by activating the Nrf2 pathway. nih.gov | nih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Antioxidant | Scavenges radicals and enhances antioxidant protein production. nih.govmdpi.com | nih.govmdpi.com |

| Methyl 3,5-dihydroxy-4-methoxybenzoate | Antioxidant | Identified as a natural antioxidant. researchgate.net | researchgate.net |

| Organodiselenide-tethered methyl anthranilates | Antioxidant | Exhibited up to 96% radical scavenging activity in DPPH and ABTS assays. mdpi.com | mdpi.com |

Antimicrobial and Antifungal Investigations

The introduction of different functional groups onto the benzoic acid scaffold significantly influences its antimicrobial properties. For instance, Methyl 3,5-dinitrobenzoate (B1224709) (MDNB) , an analog of the target compound, has demonstrated notable antifungal activity. Both free MDNB and its nanoemulsion formulation inhibited the growth of all tested strains of Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.govwikipedia.org The methyl ester of 3,5-dinitrobenzoic acid showed greater antifungal activity than its ethyl ester counterpart against C. albicans. nih.gov

Furthermore, Methyl 3,5-dihydroxy-4-methoxybenzoate has been identified as a potential antimicrobial agent. researchgate.net Studies on other synthetic analogs, such as novel organodiselenide-tethered methyl anthranilates, have revealed promising antimicrobial activities. mdpi.com Specifically, methyl 2-amino-5-(methylselanyl) benzoate (B1203000) showed antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Analogs

| Compound | Activity | Organism(s) | Key Findings | Source(s) |

|---|---|---|---|---|

| Methyl 3,5-dinitrobenzoate (MDNB) | Antifungal | Candida albicans | MIC values ranged from 0.27–1.10 mM. nih.govwikipedia.org | nih.govwikipedia.org |

| Methyl 3,5-dihydroxy-4-methoxybenzoate | Antimicrobial | Not specified | Identified as a potential antimicrobial agent. researchgate.net | researchgate.net |

| Methyl 2-amino-5-(methylselanyl) benzoate | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | Showed antifungal activity similar to clotrimazole and promising antibacterial effects. mdpi.com | mdpi.com |

Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase, Cytochrome P450 Enzymes)

The potential for a compound to inhibit specific enzymes is a critical area of pharmacological research.

Ribonucleotide Reductase: Ribonucleotide reductase (RR) is a vital enzyme for DNA synthesis and repair, making it a significant target in cancer therapy. nih.govmdpi.com While there is no direct data on this compound, its non-iodinated parent compound, Methyl 3,5-dihydroxybenzoate (B8624769) , has been investigated for its potential as a ribonucleotide reductase inhibitor. nih.gov The inhibition of RR can deplete the pool of deoxyribonucleotides necessary for DNA replication, thereby halting cell proliferation. nih.govnih.gov

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are crucial for metabolizing drugs and other xenobiotics. A study on Methyl 3,4-dihydroxybenzoate (MDHB) evaluated its potential for CYP-based drug-drug interactions. The results indicated a low probability of such interactions, as the half-maximal inhibitory concentration (IC50) values for MDHB against various CYP isoforms were all greater than 100 μM. nih.gov This suggests that MDHB is a weak inhibitor of these enzymes. nih.gov In contrast, some coumarin (B35378) derivatives have been shown to be mechanism-based inactivators of CYP3A4 and CYP3A5. nih.gov

Table 3: Enzyme Inhibition Studies of Analogs

| Compound | Enzyme Target | Key Findings | Source(s) |

|---|---|---|---|

| Methyl 3,5-dihydroxybenzoate | Ribonucleotide Reductase | Investigated for potential inhibitory activity. | nih.gov |

| Methyl 3,4-dihydroxybenzoate (MDHB) | Cytochrome P450 Isoforms | Weak inhibitor; IC50 values > 100 μM. nih.gov | nih.gov |

Exploration of Other Potential Biological Targets and Pathways

Research into synthetic analogs has uncovered other significant biological targets and pathways. A di-iodinated analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) , has been identified as a potent disruptor of microtubule assembly. nih.gov This action leads to a block in the G2/M phase of the cell cycle, chromosome aggregation, and ultimately, caspase-3 mediated apoptosis. nih.gov The primary cellular targets of DIME are microtubules, and its action subsequently triggers downstream events leading to cell death. nih.govnih.gov

Furthermore, the analog 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to exert anti-inflammatory effects. It suppresses the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in mouse macrophage cells. nih.gov This suppression is linked to the inhibition of NF-κB signaling, a key pathway in inflammatory responses. nih.govresearchgate.net

Applications in Materials Science and Medicinal Chemistry Research

Role as Monomers or Synthons in Polymer and Macromolecular Synthesis

While not a conventional monomer for producing high-molecular-weight polymers in its own right, Methyl 3,5-dihydroxy-4-iodobenzoate serves as a valuable synthon—a molecular fragment used in the synthesis of larger, more complex structures. Its utility stems from the reactivity of its distinct functional groups, which allow for controlled, stepwise assembly of macromolecules.

The key to its function as a synthon is the carbon-iodine bond. The aryl-iodide group is a versatile handle for various carbon-carbon bond-forming cross-coupling reactions. nih.govwikipedia.org Methodologies such as the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to link the iodobenzoate core to other organic moieties, effectively incorporating the dihydroxybenzoate unit into a larger molecular architecture. nih.govwikipedia.org For instance, the reactivity of the aryl-iodide in methyl 4-iodobenzoate (B1621894) in Sonogashira coupling reactions demonstrates the potential for forming new carbon-carbon bonds at this position. wikipedia.org

Furthermore, the two hydroxyl groups and the methyl ester group provide additional sites for modification and polymerization. The hydroxyl groups can react to form ethers or esters, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be used to form amides or other ester linkages. This multi-functionality allows for the creation of precisely defined oligomers or for its integration as a pendant group or cross-linking agent in a larger polymer chain, thereby modifying the properties of the final material. An analogous compound, methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), has been explored as an additive in natural rubber composites, showcasing the role of substituted benzoates in polymer applications. ekb.eg

Development as Precursors for Radiopharmaceuticals or Molecular Imaging Agents

The presence of an iodine atom in this compound makes it an excellent precursor for the synthesis of radiolabeled compounds for use in nuclear medicine, particularly for molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The development of radiolabeled pharmaceuticals is a significant and growing field in chemistry and biomedicine. nih.gov

The fundamental strategy involves replacing the stable, non-radioactive iodine-127 atom on the benzene (B151609) ring with a radioactive isotope of iodine, such as iodine-123, iodine-125, or iodine-131. nih.gov This isotopic exchange reaction can be achieved through various radioiodination methods. A common approach is to first convert the iodinated aromatic compound into a more reactive precursor, such as an organotin (e.g., trimethylstannyl) or organoboron derivative. nih.gov This precursor then undergoes a rapid reaction with a source of radioactive iodide in a process known as radioiododestannylation or a similar electrophilic substitution, yielding the desired radiopharmaceutical with high efficiency. nih.gov

For example, N-succinimidyl 3- and 4-iodobenzoate are well-established reagents used for the radioiodination of proteins, which underscores the utility of the iodobenzoate structure in developing radiolabeled molecules. nih.gov The dihydroxybenzoate core of this compound can act as the carrier moiety or be part of a larger biomolecule designed to target specific cells or tissues, such as tumors. The ability to create theranostic agents—which combine diagnostic imaging and targeted radiotherapy—is a key advantage, as demonstrated by the development of other radioiodinated compounds for diseases like neuroblastoma. nih.gov

| Radioisotope of Iodine | Application in Medicine | Relevant Precursor Strategy |

| Iodine-123 (¹²³I) | SPECT Imaging | Precursor-based electrophilic substitution |

| Iodine-125 (¹²⁵I) | Radioimmunoassays, brachytherapy, preclinical imaging | Isotopic exchange or synthesis from stannylated precursors. nih.gov |

| Iodine-131 (¹³¹I) | Thyroid cancer therapy, SPECT Imaging | Halogen exchange on the aromatic ring |

| Iodine-124 (¹²⁴I) | PET Imaging | Nucleophilic or electrophilic radioiodination of precursors. nih.gov |

Table 1: Iodine Radioisotopes and Their Relevance in Developing Radiopharmaceuticals from Iodinated Precursors. This table is based on information regarding the general use of iodine radioisotopes in medicine. nih.govnih.gov

Utility as Chemical Probes and Activity-Based Profiling Agents

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the function of enzymes within their native biological context. mdpi.comfrontiersin.org This technique relies on active site-directed chemical probes that covalently label specific classes of enzymes. mdpi.com These probes typically consist of a reactive group (or "warhead") that binds to the enzyme's active site and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and identification. mdpi.comfrontiersin.org

This compound possesses structural characteristics that make it a suitable scaffold for the design of chemical probes. The iodinated aromatic ring can be engineered to function as a reactive moiety or as a recognition element for specific protein targets. The hydroxyl and ester groups provide convenient points for chemical modification, allowing for the attachment of various reporter tags through linkers. frontiersin.org Click chemistry, for example, is a common method used to attach reporter tags to smaller probe fragments containing an alkyne or azide (B81097) group, a modification that could be readily made to the this compound scaffold. frontiersin.org

While direct use of this compound as an ABPP probe is not documented, its framework is analogous to other small molecules used in probe development. The goal of ABPP is to identify protein targets of small molecules and understand their mechanism of action, which is crucial in the early stages of drug discovery. mdpi.comnih.gov The design of probes based on this scaffold could enable the profiling of enzyme families that recognize substituted benzoate (B1203000) structures, potentially uncovering new targets for therapeutic intervention.

| Component of ABPP Probe | Potential Role of this compound Scaffold |

| Reactive Group (Warhead) | The aryl-iodide could be part of a group designed to react with an enzyme's active site, or the scaffold could be modified to include a more traditional warhead. |

| Specificity Motif | The substituted benzoate ring itself can provide specificity for enzymes that bind such structures. |

| Reporter Tag | The hydroxyl or ester groups serve as attachment points for reporter tags (e.g., biotin, fluorophores) via chemical linkers. frontiersin.org |

Table 2: Potential Application of the this compound Structure in the Design of Activity-Based Probes. This table is based on the general principles of ABPP probe design. mdpi.comfrontiersin.org

Scaffolds for Rational Drug Design and Discovery Programs

Rational drug design relies on the use of core molecular structures, or scaffolds, that can be systematically modified to optimize binding to a specific biological target. researchgate.net this compound presents an attractive scaffold for such programs due to its rigid, substituted aromatic core and multiple points for chemical diversification.

The benzene ring provides a defined three-dimensional framework that can be decorated with different functional groups at the hydroxyl, ester, and iodo positions. This allows medicinal chemists to generate a library of analogues, where each modification systematically probes the structure-activity relationship (SAR) with a target protein. For example, a related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), has been investigated for its biological activity, demonstrating the potential of iodinated benzoate scaffolds. nih.gov

The concept of "scaffold hopping," where a known active scaffold is replaced with a structurally different but functionally similar one, is a common strategy in drug discovery. nih.gov The substituted benzoyl moiety of this compound could serve as a novel scaffold for targets that recognize this type of structure. For instance, research on phosphodiesterase 5 (PDE5) inhibitors utilized a 5-(3,4,5-trimethoxybenzoyl) scaffold to develop potent and selective drug candidates. nih.gov This highlights how the substituted benzoyl core is a validated starting point for creating targeted therapeutics. By modifying the substituents on the this compound ring, researchers can fine-tune properties such as target affinity, selectivity, and pharmacokinetic parameters.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Scalable Synthetic Routes

The future development of Methyl 3,5-dihydroxy-4-iodobenzoate hinges on the establishment of efficient, environmentally friendly, and scalable synthetic pathways. Current synthetic approaches to similar phenolic compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of "green" chemistry principles.

Key areas for research include:

Catalytic Iodination: Investigating selective and direct iodination of readily available precursors like Methyl 3,5-dihydroxybenzoate (B8624769) using milder and recyclable catalysts. nih.gov This would be an improvement over traditional methods that may use stoichiometric amounts of iodine and an activator.

Flow Chemistry: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the iodination and esterification steps. This technology allows for precise control over reaction parameters, often leading to higher yields and purity.

Bio-catalysis: Exploring the use of enzymes, such as haloperoxidases, for the regioselective iodination of the phenolic ring could provide a highly sustainable and specific synthetic route.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Precursor | Key Transformation | Advantages | Challenges |

| Catalytic Halogenation | Methyl 3,5-dihydroxybenzoate | Direct iodination using a catalyst (e.g., transition metal-based) | High atom economy, potential for catalyst recycling. | Catalyst cost and stability, optimization of regioselectivity. |

| Esterification of Iodinated Acid | 3,5-Dihydroxy-4-iodobenzoic acid | Fischer-Speier esterification with methanol (B129727) | Utilizes readily available starting materials. | Often requires strong acid catalysts and removal of water. |

| Flow Chemistry Synthesis | Various | Continuous iodination and/or esterification | Enhanced safety, scalability, and process control. | Initial setup cost, requirement for specialized equipment. |

| Enzymatic Synthesis | Methyl 3,5-dihydroxybenzoate | Haloperoxidase-mediated iodination | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, substrate scope limitations. |

Exploration of Novel Derivatization Strategies and Bioisosteric Replacements

The functional groups of this compound offer multiple handles for chemical modification, opening avenues for creating a library of novel compounds with potentially enhanced properties.

Derivatization of Hydroxyl Groups: The two phenolic hydroxyl groups can be alkylated, acylated, or converted to ethers to modulate solubility, lipophilicity, and hydrogen bonding capacity. For instance, selective mono- or di-alkylation could be explored, similar to procedures used for Methyl 3,5-dihydroxybenzoate. fordham.edu

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. This "handle" is crucial for creating conjugates or altering pharmacokinetic properties.

Reactions at the Iodine Atom: The aryl-iodide bond is a key site for transition metal-catalyzed cross-coupling reactions. wikipedia.org Techniques like the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity and allowing for the synthesis of elaborate structures. For example, the Sonogashira coupling of a similar compound, Methyl 4-iodobenzoate (B1621894), is used to form new carbon-carbon bonds. wikipedia.org

Bioisosteric replacement is another critical strategy. This involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving biological activity, metabolic stability, or reducing toxicity.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Iodine (I) | Trifluoromethyl (CF3), t-Butyl | Modify lipophilicity, size, and electronic properties. cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Amine (-NH2), Fluorine (-F), Methoxy (-OMe) | Alter hydrogen bonding potential and acidity. cambridgemedchemconsulting.com |

| Ester (-COOCH3) | Amide (-CONH2), Tetrazole | Mimic the ester's size and electronic nature while improving metabolic stability. |

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the research and development process for compounds like this compound.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the compound's geometric and electronic structure, spectroscopic properties (NMR, IR), and reaction mechanisms. This can help in understanding its reactivity and in designing more efficient synthetic routes.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to the target protein. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be built to correlate these properties with potential biological activity. This allows for the rational design of new derivatives with improved potency and selectivity.

The application of these methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Discovery of Unexplored Bioactive Properties and Translational Research Directions

The structure of this compound contains features found in various bioactive molecules, suggesting it could possess currently unknown biological activities.

Antimicrobial and Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties. Related compounds, such as Methyl 3-hydroxy-4,5-dimethoxybenzoate, have shown antimicrobial and antioxidant activities. medchemexpress.com It is plausible that this compound could exhibit similar effects.

Enzyme Inhibition: The dihydroxy-iodobenzoyl scaffold could serve as a template for designing enzyme inhibitors. For example, some iodinated compounds interfere with key cellular processes. A structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (B1203000) (DIME), has been shown to disrupt microtubule assembly and induce apoptosis in tumor cells. nih.gov

Anti-inflammatory and Anti-adipogenesis Effects: Other related phenolic structures, like 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), have demonstrated anti-inflammatory effects and the ability to repress adipogenesis (fat cell formation) in cellular models. mdpi.comnih.gov Investigating whether this compound shares these properties could open up new therapeutic avenues.

Future translational research should focus on screening this compound and its derivatives in a variety of biological assays to uncover their therapeutic potential. Promising initial hits would then be optimized using the derivatization and computational strategies outlined above to develop lead compounds for further preclinical investigation.

Q & A

Q. What are the standard synthetic routes for preparing methyl 3,5-dihydroxy-4-iodobenzoate, and how is purity ensured?

this compound is typically synthesized via iodination of methyl 3,5-dihydroxybenzoate using iodine under controlled conditions. A literature-based procedure involves reacting methyl 3,5-dihydroxybenzoate (1.7 g, 10 mmol) with iodine in a polar solvent, followed by purification via recrystallization from ethyl acetate (yield: 65%) . Purity is validated using melting point analysis, NMR (¹H and ¹³C), and FT-IR spectroscopy to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.07 ppm, methoxy groups at δ 3.82–3.91 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 166.1–168.5 ppm) and aromatic carbons .

- FT-IR : Detects hydroxyl (3459 cm⁻¹), carbonyl (1609 cm⁻¹), and C-I bonds (704 cm⁻¹) .

- Melting Point : Used as a preliminary purity check (reported m.p. ranges should align with literature values) .

Advanced Research Questions

Q. How can researchers optimize iodination yields in the synthesis of this compound?

Optimization involves:

- Stoichiometry : Balancing iodine equivalents to avoid over- or under-iodination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Reflux conditions (e.g., 45–120°C) improve reaction rates while minimizing decomposition .

- Purification : Recrystallization from ethyl acetate or ethanol-water mixtures enhances purity .

Q. What strategies are effective for synthesizing derivatives of this compound for functional studies?

Derivatization often targets the hydroxyl or ester groups:

- Etherification : Reacting with dimethyl 2,2'-((2-iodo-5-(methoxycarbonyl)-1,3-phenylene)bis(oxy))diacetate under reflux yields bis-ether derivatives (65% yield after recrystallization) .

- Ester Hydrolysis : Basic hydrolysis converts the methyl ester to a carboxylic acid for further coupling reactions.

- Halogen Exchange : Substituting iodine with other halogens (e.g., bromine) to study electronic effects on bioactivity .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Cross-Validation : Compare NMR and FT-IR data with multiple literature sources (e.g., δ 7.07 ppm for aromatic protons in CDCl₃ vs. DMSO-d₆ solvent shifts) .

- Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) or elemental analysis to confirm molecular formulas.

- Crystallography : X-ray diffraction (if crystals are obtainable) provides unambiguous structural confirmation .

Q. What role does solvent choice play in the stability and reactivity of this compound?

- Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility of intermediates and stabilize charged species during iodination .

- Protic Solvents (EtOH, H₂O) : May promote ester hydrolysis under acidic/basic conditions, requiring careful pH control .

- Inert Solvents (THF, EtOAc) : Preferred for recrystallization to avoid side reactions .

Q. How does iodine substitution at the 4-position influence the compound’s electronic properties compared to bromine or chlorine analogs?

Iodine’s larger atomic radius and lower electronegativity increase steric bulk and polarizability, altering:

Q. What methodologies are recommended for assessing thermal stability and decomposition pathways?

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and decomposition temperatures.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating.

- Kinetic Studies : Monitor degradation products via HPLC or GC-MS under accelerated aging conditions.

Q. How can air- and moisture-sensitive steps in derivative synthesis be managed?

Q. What analytical workflows validate the compound’s identity in complex matrices (e.g., biological assays)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.